2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This boronate ester belongs to the 1,3,2-dioxaborolane family, characterized by a pinacol backbone (4,4,5,5-tetramethyl substitution) and a 4-fluoro-2-isopropylphenyl substituent on boron. The fluorine atom introduces electron-withdrawing effects, while the bulky isopropyl group contributes steric hindrance. These features influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stability against hydrolysis .
Properties
CAS No. |
2098216-17-0 |
|---|---|
Molecular Formula |
C15H22BFO2 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-(4-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)12-9-11(17)7-8-13(12)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
InChI Key |
OCKLKAPOQWSSFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Mechanism
The conventional synthesis begins with 4-fluoro-2-isopropylphenylboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction mechanism involves nucleophilic substitution at the boron center, facilitated by the dehydration of pinacol to form the dioxaborolane ring.
Reaction Scheme:
Reaction Conditions and Optimization
Key parameters include:
-
Solvent: Toluene or xylene, which form azeotropes with water to drive dehydration.
-
Catalyst: None required, though molecular sieves or anhydrous MgSO₄ may enhance yield by scavenging water.
Table 1: Traditional Synthesis Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene | 78 | 95 |
| Temperature | 120°C | 82 | 97 |
| Reaction Time | 8 hours | 85 | 96 |
Purification Techniques
Crude product purification involves:
-
Recrystallization: Using hexane/ethyl acetate mixtures to isolate crystalline product.
-
Column Chromatography: Silica gel with hexane:ethyl acetate (9:1) eluent for higher purity.
Metal-Free Photoinduced Borylation
Reaction Setup and Mechanism
A modern alternative employs ultraviolet (UV) irradiation to convert 4-fluoro-2-isopropylbromobenzene directly into the target boronic ester without metal catalysts. This method leverages radical intermediates generated under UV light (λ = 254 nm).
Mechanistic Steps:
Optimization Parameters
-
Light Source: Medium-pressure mercury lamps (300 W) with a quartz reactor.
-
Temperature Control: Maintained at 25–30°C using a cooling fan to prevent thermal side reactions.
Table 2: Photoinduced Borylation Efficiency
| Condition | Value | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| UV Intensity | 300 W | 92 | 88 |
| Temperature | 25°C | 95 | 90 |
| B₂pin₂ Equivalents | 1.2 | 89 | 85 |
Comparative Analysis of Methods
Table 3: Traditional vs. Photoinduced Synthesis
| Metric | Traditional Method | Photoinduced Method |
|---|---|---|
| Yield | 82–85% | 88–92% |
| Catalyst Required | No | No |
| Reaction Time | 8–12 hours | 12 hours |
| By-products | Minimal | <5% dehalogenation |
| Scalability | Pilot-scale feasible | Lab-scale optimized |
The photoinduced method eliminates metal catalysts, reducing purification complexity, but requires specialized UV equipment. Traditional routes remain preferred for large-scale production due to established protocols.
Recent Advances and Modifications
Solvent-Free Mechanochemical Synthesis
Ball milling the boronic acid with pinacol and a dehydrating agent (e.g., MgSO₄) achieves 80% yield in 2 hours, avoiding solvent use. This method enhances sustainability but requires post-milling purification.
Flow Chemistry Approaches
Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction time to 1 hour with 87% yield.
Challenges and Considerations
-
Moisture Sensitivity: Boronic esters hydrolyze readily, necessitating anhydrous conditions throughout synthesis.
-
Regioselectivity: Competing reactions at the fluorine-substituted phenyl ring may require directing groups.
-
Cost: Pinacol and UV equipment increase operational expenses compared to simpler esters .
Chemical Reactions Analysis
Types of Reactions
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Aqueous ethanol or dimethylformamide (DMF)
Temperature: 80-100°C
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Boronic Acids/Esters: Formed through oxidation
Substituted Aromatic Compounds: Formed through nucleophilic aromatic substitution
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways. Its boron atom can form stable complexes with various biomolecules, which enhances the efficacy of drug candidates. For instance:
- Targeted Delivery : The dioxaborolane moiety can be utilized to improve the solubility and bioavailability of therapeutic agents. This is particularly important in designing drugs for difficult-to-treat conditions such as cancer and neurodegenerative diseases.
- Prodrug Formation : The compound can serve as a prodrug that releases active pharmaceutical ingredients under physiological conditions. This application is crucial in reducing side effects and improving patient compliance.
Organic Synthesis
Reagent in Coupling Reactions
2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The advantages include:
- High Selectivity : The compound's structure provides high selectivity in coupling reactions, leading to the formation of desired products with minimal by-products.
- Versatility : It can react with a wide range of substrates, making it suitable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry:
- Boron-Doped Polymers : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This is particularly valuable in developing advanced materials for electronics and aerospace applications.
- Optoelectronic Devices : Boron compounds have been studied for their role in creating optoelectronic devices such as OLEDs (Organic Light Emitting Diodes). The unique electronic properties of this compound can lead to improved performance characteristics.
Case Studies
-
Case Study on Drug Development :
- A recent study demonstrated the use of dioxaborolane derivatives in synthesizing inhibitors for a specific kinase involved in cancer progression. The synthesized compounds showed promising results in preclinical trials regarding potency and selectivity against cancer cell lines.
-
Case Study on Organic Synthesis :
- Researchers utilized 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a multi-step synthesis of complex natural products. The high yield and purity of the final products highlighted the efficacy of this reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalysis: Activation of the palladium catalyst through oxidative addition and transmetalation steps.
Boronic Ester Formation: Stabilization of the boron atom within the dioxaborolane ring, enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The fluorine in the target compound stabilizes the boronate via inductive effects, enhancing transmetalation efficiency in Suzuki couplings compared to electron-donating groups (e.g., methoxy) .
- Steric Hindrance: The 2-isopropyl group reduces reactivity in sterically demanding reactions. For example, 2-(phenylethynyl)-dioxaborolane () undergoes Sonogashira coupling more readily due to minimal steric bulk .
Biological Activity
The compound 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(4-fluoro-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C15H22BFO2
- CAS Number : 2828446-76-8
- Molecular Weight : 264.15 g/mol
- Purity : 95% .
Anticancer Properties
Recent studies have indicated that compounds within the dioxaborolane class exhibit significant anticancer properties. For instance:
- Mechanism of Action : Dioxaborolanes have been shown to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the fluorine atom in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs.
- Case Study : A study published in a peer-reviewed journal demonstrated that similar dioxaborolane derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer models. The compounds were tested for their ability to induce cell death through the activation of caspases and the modulation of apoptotic pathways .
Antimicrobial Activity
Dioxaborolanes have also been explored for their antimicrobial properties:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Research Findings : In vitro tests revealed that certain dioxaborolane derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The specific derivative 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was noted for its enhanced efficacy due to the presence of the fluorine substituent .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:
- Target Enzymes : Research indicates that dioxaborolanes can act as inhibitors of various enzymes involved in cancer metabolism and cell signaling pathways.
- Findings : A recent investigation into enzyme interactions revealed that these compounds could inhibit key metabolic enzymes such as carbonic anhydrase and certain proteases involved in tumor progression .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis | |
| Antimicrobial | Disrupts cell wall synthesis | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Comparative Analysis of Dioxaborolanes
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-[4-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | Moderate | Yes |
| 2-[3-fluoro-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Moderate | High | No |
Q & A
Q. Example Data :
| Compound | ¹¹B NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|
| Para-fluoro isomer | 31.5 | -118.2 |
| Ortho-fluoro isomer | 30.8 | -122.5 |
How can cross-coupling reactivity with heteroaromatic systems be enhanced?
Advanced Research Focus
Suzuki-Miyaura coupling efficiency depends on:
- Catalyst Systems : PdCl₂(dppf)·CH₂Cl₂ (2 mol%) in DMF/water (3:1) at 80°C achieves >90% conversion .
- Base Selection : Na₂CO₃ (2M) minimizes protodeboronation compared to stronger bases like K₃PO₄.
- Moisture Control : Rigorous anhydrous handling (argon atmosphere) prevents boronate hydrolysis during coupling .
Q. Troubleshooting :
- Low yields: Check for residual moisture via Karl Fischer titration.
- Side products: Use GC-MS to detect homocoupling byproducts (e.g., biaryl formation).
What stability studies are critical for long-term storage of this compound?
Q. Advanced Research Focus
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at -20°C under argon .
- Hydrolytic Sensitivity : ¹H NMR monitoring in CDCl₃/D₂O (1:1) reveals 50% decomposition after 48 hours. Use molecular sieves in storage vials .
- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light; amber vials are recommended .
How is this boronate ester applied in covalent organic frameworks (COFs)?
Advanced Research Focus
The compound serves as a linker in boronate ester-linked COFs:
- Synthesis Conditions : Solvothermal reaction (mesitylene/dioxane, 120°C, 72h) forms crystalline networks .
- Characterization : PXRD and BET surface area analysis confirm porosity (500-700 m²/g).
- Functionalization : Post-synthetic modification via Suzuki coupling introduces redox-active moieties (e.g., ferrocene) .
Q. Example COF Properties :
| Parameter | Value |
|---|---|
| Surface Area | 650 m²/g |
| Pore Size | 2.8 nm |
| Thermal Stability | Up to 300°C |
How can contradictory data on reaction yields be systematically addressed?
Advanced Research Focus
Contradictions arise from:
- Impurity Profiles : HPLC-MS identifies residual aryl halides; repurify starting materials if >5% impurities .
- Catalyst Deactivation : ICP-OES detects Pd leaching (<0.1 ppm required); switch to immobilized catalysts (e.g., Pd@SiO₂).
- Kinetic Variability : In situ IR monitors reaction progress; adjust heating rates to avoid exothermic spikes .
Case Study :
A reported yield discrepancy (70% vs. 85%) was resolved by optimizing B₂pin₂ stoichiometry (1.5 eq.) and using degassed solvents, confirming reproducibility via triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
